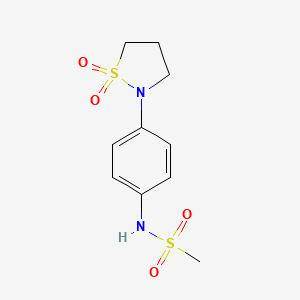

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide

Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a phenyl ring substituted with a 1,1-dioxidoisothiazolidine moiety. The isothiazolidine dioxide group is a five-membered ring containing sulfur, nitrogen, and two oxygen atoms, which confers unique electronic and steric properties.

Properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S2/c1-17(13,14)11-9-3-5-10(6-4-9)12-7-2-8-18(12,15)16/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLFOMCJTWHNHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle. It plays an essential role in cell cycle G1/S transition and is crucial for the initiation of DNA replication.

Mode of Action

It is likely that the compound binds to the active site of the kinase, inhibiting its activity. This inhibition could lead to a halt in the cell cycle progression, preventing cells from entering the S phase and undergoing DNA replication.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is a key player in the transition from G1 phase to S phase of the cell cycle. By inhibiting CDK2, the compound prevents the progression of the cell cycle, potentially leading to cell cycle arrest.

Pharmacokinetics

Like other small molecules, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine and feces.

Result of Action

The inhibition of CDK2 by this compound can lead to cell cycle arrest. This can prevent the proliferation of rapidly dividing cells, such as cancer cells. Therefore, this compound could potentially be used as a therapeutic agent in cancer treatment.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances, and the individual’s metabolic rate. Specific studies on these factors for this compound are currently lacking.

Biological Activity

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and cellular regulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₉H₂₁N₃O₅S

- Molecular Weight : Approximately 405.45 g/mol

- IUPAC Name : N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]methanesulfonamide

This compound exhibits its biological activity primarily through the modulation of cellular pathways involved in cell cycle regulation and apoptosis. It has been shown to:

- Inhibit Cyclin-dependent Kinases (CDKs) : The compound acts on CDK pathways, particularly affecting the G1-S transition and G2 phase progression. This modulation is crucial for controlling cellular proliferation and apoptosis in various cancer cell lines .

- Promote E2F Transcriptional Activity : By influencing E2F transcription factors, it enhances the initiation of DNA synthesis, which is vital for cell cycle progression .

Biological Activity in Cancer Research

Recent studies have highlighted the potential of this compound as a therapeutic agent in cancer treatment. Its ability to target microtubule dynamics and inhibit tumor growth has been documented in several experimental models.

Case Studies

-

In Vitro Studies :

- A study demonstrated that this compound significantly inhibited the proliferation of drug-resistant cancer cells by disrupting microtubule formation, leading to cell cycle arrest and apoptosis .

- Another research indicated that it could induce apoptosis in various cancer cell lines through caspase activation and mitochondrial pathway modulation .

- In Vivo Studies :

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other known compounds:

| Compound Name | Mechanism of Action | Target Disease | Efficacy |

|---|---|---|---|

| This compound | CDK inhibition; E2F modulation | Cancer | High |

| 4-Pyrazolyl-N-arylpyrimidin-2-amines | Kinase inhibition | Various cancers | Moderate |

| N-Phenyl-4-(2-phenylsulfonamido)-benzamides | Microtubule disruption | Drug-resistant cancers | High |

Comparison with Similar Compounds

Structural Comparison

Key Structural Differences :

Physical Properties

- Melting Points : The compound melts at 252–255°C, indicative of high crystallinity due to aromatic stacking . The target compound’s melting point is unreported but likely lower due to less rigid heterocyclic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.